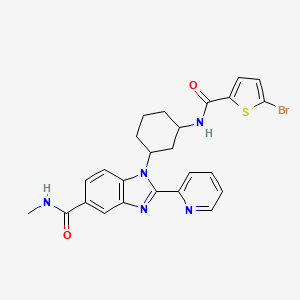

![molecular formula C22H12N4O4S2 B10819910 8,18-Bis(furan-2-yl)-6,16-dithia-1,4,11,14-tetrazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-3,5(9),7,13,15(19),17-hexaene-10,20-dione](/img/structure/B10819910.png)

8,18-Bis(furan-2-yl)-6,16-dithia-1,4,11,14-tetrazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-3,5(9),7,13,15(19),17-hexaene-10,20-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

RGB-1 es un hidrocarburo aromático policíclico conocido por su capacidad de estabilizar estructuras de G-cuádruplex de ARN.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de RGB-1 implica múltiples pasos, comenzando típicamente con la formación de la estructura aromática policíclica central. El proceso a menudo incluye:

Reacciones de Ciclización: Formación del núcleo policíclico mediante ciclización de precursores aromáticos.

Modificaciones de Grupos Funcionales: Introducción de grupos funcionales como nitro, amino o sulfonilo para mejorar la estabilidad y actividad del compuesto.

Purificación: Se utilizan técnicas como la recristalización y la cromatografía para purificar el producto final.

Métodos de Producción Industrial

La producción industrial de RGB-1 puede implicar reacciones de ciclización a gran escala bajo condiciones controladas para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad.

Análisis De Reacciones Químicas

Tipos de Reacciones

RGB-1 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Conversión de grupos funcionales a estados más oxidados.

Reducción: Reducción de grupos nitro a grupos amino.

Sustitución: Reemplazo de átomos de hidrógeno por otros grupos funcionales.

Reactivos y Condiciones Comunes

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Catalizadores como paladio sobre carbono (Pd/C) en presencia de gas hidrógeno.

Sustitución: Agentes halogenantes como bromo o cloro.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de RGB-1 con grupos funcionales modificados, mejorando su estabilidad y actividad biológica.

Aplicaciones Científicas De Investigación

RGB-1 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como estabilizador de estructuras de G-cuádruplex de ARN, ayudando en el estudio de las interacciones de ácidos nucleicos.

Biología: Investigado por su papel en la inhibición de la traducción de ARN y la reducción de la expresión de oncogenes.

Medicina: Posible agente terapéutico para dirigirse a las células cancerosas, particularmente en la investigación del cáncer de mama.

Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y herramientas de diagnóstico.

Mecanismo De Acción

RGB-1 ejerce sus efectos estabilizando estructuras de G-cuádruplex de ARN, que son configuraciones de ácido nucleico de cuatro hebras. Esta estabilización inhibe la traducción de ARN a proteínas, lo que reduce la expresión de genes específicos como el protooncogén NRAS. Los objetivos moleculares incluyen los G-cuádruplex de ARN, y las vías involucradas están relacionadas con la regulación de la traducción de ARN y la expresión génica .

Comparación Con Compuestos Similares

Compuestos Similares

TMPyP4: Otro estabilizador de estructuras de G-cuádruplex, pero con diferente especificidad y potencia.

BRACO-19: Conocido por su capacidad de estabilizar G-cuádruplex de ADN, utilizado en la investigación del cáncer.

Piridostatina: Un compuesto que estabiliza G-cuádruplex e inhibe la replicación del ADN.

Unicidad de RGB-1

RGB-1 es único en su estabilización selectiva de G-cuádruplex de ARN, lo que lo hace particularmente valioso para estudiar procesos relacionados con el ARN y desarrollar terapias dirigidas al ARN. Su capacidad para reducir la expresión del protooncogén NRAS en células de cáncer de mama lo diferencia de otros estabilizadores de G-cuádruplex .

Propiedades

Fórmula molecular |

C22H12N4O4S2 |

|---|---|

Peso molecular |

460.5 g/mol |

Nombre IUPAC |

8,18-bis(furan-2-yl)-6,16-dithia-1,4,11,14-tetrazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-3,5(9),7,13,15(19),17-hexaene-10,20-dione |

InChI |

InChI=1S/C22H12N4O4S2/c27-21-17-11(13-3-1-5-29-13)9-31-19(17)23-15-8-26-16(7-25(15)21)24-20-18(22(26)28)12(10-32-20)14-4-2-6-30-14/h1-6,9-10H,7-8H2 |

Clave InChI |

QNXKYGQXHUFVRZ-UHFFFAOYSA-N |

SMILES canónico |

C1C2=NC3=C(C(=CS3)C4=CC=CO4)C(=O)N2CC5=NC6=C(C(=CS6)C7=CC=CO7)C(=O)N51 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(10S,12S,13R,14S,16S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819832.png)

![4-Fluoro-2-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]-5-[5-(triazol-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B10819841.png)

![N-[5-(3,5-dicyano-1,2,6-trimethyl-4H-pyridin-4-yl)-6-fluoro-7-methyl-1H-indazol-3-yl]-2-ethylbenzamide](/img/structure/B10819853.png)

![8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B10819865.png)

![[(1R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819866.png)

![N-[3-({4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl}methyl)-4-oxo-3,4-dihydroquinazolin-7-yl]-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B10819875.png)

![1-[(4-bromophenyl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one](/img/structure/B10819877.png)

![{2-[(2r)-4-[4-(Hydroxymethyl)-3-(Methylsulfonyl)phenyl]-2-(Propan-2-Yl)piperazin-1-Yl]-4-(Trifluoromethyl)pyrimidin-5-Yl}methanol](/img/structure/B10819881.png)

![[(2S,3S,4S,5R,6S,8S,13S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10819888.png)

![(S)-1-(2-(5-Chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine](/img/structure/B10819891.png)